molecular formula C17H15N3O5 B2938500 (3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone CAS No. 1023576-74-0

(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No. B2938500
CAS RN: 1023576-74-0
M. Wt: 341.323
InChI Key: SCVLXDWIXLSFSQ-UHFFFAOYSA-N
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Description

“(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone” is a chemical compound with the molecular formula C17H15N3O5 . It has an average mass of 341.318 Da and a monoisotopic mass of 341.101166 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. For this compound, we know that it has a molecular weight of 341.318 Da .

Scientific Research Applications

Catalytic Reactions and Synthesis Methods

  • A study by Zhang et al. (2013) describes an alternative method for the direct arylvinylation of (quinolin-8-yl)methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide, achieving high yields. This process involves catalytic reactions using [Rh(PPh3)3Cl], Ag2O, and Cs2CO3, proposing mechanisms involving C–H activation and migratory insertion (Zhang, Wang, & Wang, 2013).

Chemical Derivatives and Their Properties

  • Janin, Bisagni, and Carrez (1993) reported on the synthesis of benzo[h]quinoline derivatives, revealing a lack of cytotoxicity against murine lymphoblastic leukaemia cells (L1210), suggesting potential for further exploration in the context of antitumor activities (Janin, Bisagni, & Carrez, 1993).
  • Austin et al. (2007) explored the synthesis of annulated quinolines via photocyclisation, demonstrating the influence of substituents on regioselectivity and providing a method for creating diverse quinoline derivatives (Austin, Egan, Tully, & Pratt, 2007).

Potential Biological Activities

  • Bonacorso et al. (2016) described the synthesis of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, evaluating their cytotoxicity on human leukocytes. This study highlights the importance of aromatic groups and methyl moieties for cytotoxic activity, suggesting the potential for these compounds in biomedical applications (Bonacorso, Nogara, da Silva, Rosa, Wiethan, Zanatta, Martins, & Rocha, 2016).

Spectroscopic Properties and Environmental Effects

  • Al-Ansari (2016) studied the spectroscopic properties of certain methanone compounds, analyzing their behavior in different solvents. This research provides insights into the electronic and fluorescence properties, contributing to our understanding of how structure and environment influence these compounds (Al-Ansari, 2016).

properties

IUPAC Name

(3,5-dinitrophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-11-4-5-16-12(7-11)3-2-6-18(16)17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h4-5,7-10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLXDWIXLSFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone

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